Product packaging for 3,4-Diethyl-1,3,4-oxadiazinane(Cat. No.:CAS No. 62404-53-9)

3,4-Diethyl-1,3,4-oxadiazinane

Cat. No.: B14521961
CAS No.: 62404-53-9
M. Wt: 144.21 g/mol
InChI Key: PXCRKHONCAVRKA-UHFFFAOYSA-N
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Description

Product Overview 3,4-Diethyl-1,3,4-oxadiazinane is a specialized heterocyclic organic compound offered for research and development purposes. This chemical belongs to the oxadiazinane class, a category of six-membered rings containing oxygen and nitrogen atoms, which are of significant interest in modern medicinal chemistry for the creation of novel bioactive molecules . Research Applications and Value While the specific biological profile of this compound is a subject of ongoing investigation, its core structure provides a valuable scaffold for pharmaceutical development. Heterocyclic compounds containing oxygen and nitrogen atoms, such as the related 1,3,4-oxadiazoles, are extensively studied for their diverse pharmacological potential, including as anticancer, antibacterial, and antidiabetic agents . Researchers can utilize this compound as a key synthetic intermediate or precursor to develop and optimize new therapeutic candidates, studying its mechanism of action and interactions with various biological targets. Handling and Usage This product is intended for laboratory research use only by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Researchers should conduct all necessary safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B14521961 3,4-Diethyl-1,3,4-oxadiazinane CAS No. 62404-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62404-53-9

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3,4-diethyl-1,3,4-oxadiazinane

InChI

InChI=1S/C7H16N2O/c1-3-8-5-6-10-7-9(8)4-2/h3-7H2,1-2H3

InChI Key

PXCRKHONCAVRKA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOCN1CC

Origin of Product

United States

Reactivity and Mechanistic Understanding of 1,3,4 Oxadiazinane Derivatives

Chemical Transformations of the Oxadiazinane Ring System

The reactivity of the 1,3,4-oxadiazinane (B1657261) ring is dictated by the presence of heteroatoms—oxygen and two nitrogen atoms—which introduce bond polarity and lone pairs of electrons, making the ring susceptible to various transformations.

Ring-Opening and Rearrangement Pathways

Saturated heterocyclic systems like 1,3,4-oxadiazinane can undergo ring-opening reactions under various conditions, such as acidic or basic catalysis, or through reductive cleavage. The specific pathway is often influenced by the nature of the substituents on the nitrogen and carbon atoms. For instance, the presence of N-acyl groups can facilitate cleavage of the N-N bond.

Substitution Reactions at Nitrogen and Carbon Centers

The nitrogen atoms in the 1,3,4-oxadiazinane ring, being secondary or tertiary amines, are nucleophilic centers. They can participate in substitution reactions, such as alkylation, acylation, and arylation, with suitable electrophiles. The diethyl groups at the 3 and 4 positions in the target molecule already represent the outcome of such N-alkylation. Further substitution would depend on the reaction conditions and the nature of the electrophile.

Substitution at the carbon centers of the ring is generally less facile due to the saturated nature of the ring. However, functionalization at positions adjacent to the heteroatoms can be achieved through deprotonation with a strong base to form a carbanion, which can then react with an electrophile. The feasibility of such reactions would be influenced by the acidity of the C-H bonds, which is in turn affected by the neighboring heteroatoms.

Reactivity of Peripheral Diethyl Groups

The diethyl groups attached to the nitrogen atoms at positions 3 and 4 are generally considered to be relatively unreactive alkyl chains. However, the alpha-protons on these ethyl groups (the CH2 protons) are activated by the adjacent nitrogen atoms. msu.edu This activation can facilitate deprotonation by a strong base, leading to the formation of a carbanion intermediate. This intermediate can then participate in various reactions, such as condensation or alkylation, allowing for further functionalization of the peripheral groups.

Reaction Kinetics and Thermodynamic Considerations in Oxadiazinane Chemistry

The kinetics and thermodynamics of reactions involving 1,3,4-oxadiazinane derivatives are crucial for understanding their stability and reactivity. Thermodynamic stability is influenced by factors such as ring strain and the nature of the substituents. Saturated six-membered rings like 1,3,4-oxadiazinane are generally expected to be more stable than their smaller ring counterparts due to lower angle strain.

Reaction kinetics, on the other hand, are governed by the activation energy of a particular transformation. For instance, the rate of nucleophilic substitution at the nitrogen atoms will depend on the nucleophilicity of the nitrogen, the electrophilicity of the attacking reagent, and the steric hindrance posed by the diethyl groups. Computational studies on related heterocyclic systems can provide insights into the energy profiles of different reaction pathways, helping to predict the most likely products. iaea.org

Elucidation of Reaction Mechanisms in Key Synthetic Pathways

The synthesis of the 1,3,4-oxadiazinane ring itself can proceed through several pathways. One common approach involves the cyclocondensation of a suitable precursor containing the N-N-O linkage with a two-carbon unit. For example, a reaction between a 1,2-disubstituted hydrazine (B178648) and a dielectrophile like a 1,2-dihaloethane derivative could potentially form the ring.

A proposed mechanism for the synthesis of a 1,3,4-oxadiazinane derivative via a formal [3+3] cycloaddition has been reported, involving the reaction of diaziridines with quinones catalyzed by Sc(OTf)3. nih.gov The mechanism suggests a synergistic activation of the 1,3-dipolar diaziridine and the dipolar quinone is essential for the reaction to proceed. nih.gov

Understanding the mechanisms of such synthetic routes is vital for optimizing reaction conditions and improving yields. Mechanistic studies often involve a combination of experimental techniques, such as kinetic monitoring and isotopic labeling, along with computational modeling to map out the reaction coordinates and identify transition states.

Influence of Substituents on Oxadiazinane Reactivity, with Emphasis on Diethyl Moiety

Substituents on the 1,3,4-oxadiazinane ring play a critical role in modulating its reactivity. The diethyl groups at the 3 and 4 positions exert both electronic and steric effects.

Electronic Effects: The ethyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and basicity. Consequently, 3,4-Diethyl-1,3,4-oxadiazinane would be expected to be more reactive towards electrophiles at the nitrogen centers compared to an unsubstituted 1,3,4-oxadiazinane.

Steric Effects: The bulky nature of the ethyl groups can sterically hinder the approach of reagents to the nitrogen atoms and other parts of the ring. This steric hindrance can influence the regioselectivity of reactions and may slow down reaction rates. For example, in substitution reactions, the accessibility of the nitrogen lone pairs will be a key determining factor.

Computational and Theoretical Investigations of 1,3,4 Oxadiazinanes

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of 1,3,4-oxadiazinane (B1657261) derivatives. These computational methods allow for the determination of molecular orbital energies, charge distributions, and other electronic properties that govern the molecule's stability and reactivity.

Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles, have demonstrated the utility of DFT in elucidating their electronic characteristics. nih.govmdpi.com For instance, calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting the molecule's behavior in chemical reactions. The electron density distribution, another key parameter obtained from these calculations, helps in identifying nucleophilic and electrophilic sites within the molecule.

Conformational Analysis and Stereodynamic Behavior of Oxadiazinane Systems

The conformational flexibility of the six-membered 1,3,4-oxadiazinane ring is a key determinant of its chemical and biological properties. Computational methods are powerful tools for exploring the potential energy surface of these molecules and identifying their stable conformations.

Variable-temperature proton nuclear magnetic resonance (NMR) spectroscopy, complemented by computational analysis, has been used to study the inversion barriers and conformations of 3,4-dialkyltetrahydro-1,3,4-oxadiazines. rsc.org For the 3,4-dimethyltetrahydro-1,3,4-oxadiazine, the predominant conformer was identified, highlighting the influence of alkyl substituents on the ring's geometry. rsc.org Such studies often reveal a preference for chair-like conformations, with substituents occupying either axial or equatorial positions. The energetic differences between these conformers can be quantified through computational modeling.

The stereodynamic behavior of related systems like N3-substituted-oxadiazinan-2-ones and 1,3,5-oxadiazinanes has also been a subject of theoretical investigation. These studies provide insights into the barriers to ring inversion and the influence of substituents on the conformational equilibrium. While direct computational studies on 3,4-Diethyl-1,3,4-oxadiazinane are not prevalent, it is expected to exhibit similar conformational behavior, with the ethyl groups influencing the equilibrium between different chair and boat conformers.

Molecular Modeling and Simulation Techniques for Structural Prediction

Molecular modeling and simulation techniques are essential for predicting the three-dimensional structure of 1,3,4-oxadiazinanes and their interactions with other molecules. These methods range from relatively simple molecular mechanics approaches to more sophisticated molecular dynamics simulations.

In the broader context of drug discovery, molecular docking is a widely used computational technique to predict the binding orientation of small molecules to a larger target molecule, such as a protein. researchgate.net For heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov These studies help in understanding the structure-activity relationships and guide the design of new, more potent compounds.

For this compound, molecular modeling could be used to predict its preferred conformation and to explore its potential interactions with biological targets. Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving 1,3,4-oxadiazinanes. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates, providing a detailed understanding of the reaction pathway.

For example, DFT calculations have been used to study the mechanisms of cycloaddition reactions that form 1,3,4-oxadiazin-6-ones. researchgate.net These studies can compare different possible reaction pathways and determine the most energetically favorable route. researchgate.net Such insights are crucial for optimizing reaction conditions and designing more efficient synthetic strategies.

While specific theoretical studies on the reaction pathways of this compound are not extensively documented, the general principles derived from studies of related compounds are applicable. Theoretical calculations could be employed to investigate its synthesis, degradation, or reactions with other molecules, providing a deeper understanding of its chemical behavior.

Solvent Effects and Their Impact on Oxadiazinane Conformational Preferences and Reactivity

The surrounding solvent can have a significant impact on the conformational preferences and reactivity of molecules, including 1,3,4-oxadiazinanes. Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation.

Theoretical studies on various organic molecules have shown that the polarity of the solvent can influence the relative stability of different conformers. For a molecule like this compound, a more polar solvent might stabilize a conformer with a larger dipole moment. Similarly, solvent can affect the rates of chemical reactions by stabilizing or destabilizing the transition state relative to the reactants.

While the search results did not provide specific studies on the solvent effects on this compound, the importance of considering the solvent in computational studies of molecular properties and reactivity is a well-established principle in theoretical chemistry.

Advanced Spectroscopic and Analytical Characterization of this compound and Related Compounds

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data specifically for the compound This compound could not be located. The available research predominantly focuses on the related aromatic five-membered heterocycles, the 1,3,4-oxadiazoles, or unsaturated six-membered 1,3,4-oxadiazines with different substitution patterns.

The saturated 1,3,4-oxadiazinane ring system, particularly with the specific 3,4-diethyl substitution, appears to be a novel or less-studied chemical entity. As such, experimentally determined data for its comprehensive structural elucidation and characterization via advanced spectroscopic methods are not present in the accessible literature.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified sections and subsections as requested in the outline. The generation of scientifically accurate content for the following sections requires specific, published experimental results which are currently unavailable:

Future Research Directions and Unexplored Avenues in 1,3,4 Oxadiazinane Chemistry

Innovation in Green Synthesis for Environmentally Benign Production

The development of sustainable and environmentally friendly synthetic methodologies is a paramount goal in modern chemistry. Future research in 1,3,4-oxadiazinane (B1657261) chemistry should prioritize the development of green synthetic routes to minimize hazardous waste and improve efficiency. Drawing inspiration from advances in the synthesis of related heterocyclic compounds, several promising avenues exist.

One-pot synthesis protocols, which reduce the need for intermediate purification steps and minimize solvent use, are highly desirable. For instance, a one-pot aerobic oxidative cycloaddition has been successfully employed for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates. mdpi.com Future work could adapt this strategy for the synthesis of 1,3,4-oxadiazinanes, potentially using different starting materials amenable to forming the saturated ring.

Furthermore, the exploration of solvent-free reaction conditions, such as grinding techniques, has shown success in the green synthesis of 1,3,4-oxadiazoles. researchgate.net Investigating the feasibility of mechanochemical methods for the synthesis of 3,4-disubstituted-1,3,4-oxadiazinanes could lead to highly efficient and eco-friendly production methods. The use of microwave irradiation, another cornerstone of green chemistry, has also been effective in accelerating the synthesis of coumarinyl-1,3,4-oxadiazoles and could be a valuable tool for the synthesis of 1,3,4-oxadiazinane derivatives. nih.gov

Table 1: Potential Green Synthesis Strategies for 1,3,4-Oxadiazinanes

StrategyDescriptionPotential Advantages
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Reduced solvent waste, increased time and energy efficiency.
Mechanochemistry Using mechanical force (e.g., grinding) to induce chemical reactions in the absence of a solvent.Elimination of solvent use, potential for novel reactivity.
Microwave-Assisted Synthesis Utilizing microwave energy to rapidly heat reaction mixtures, often leading to shorter reaction times.Increased reaction rates, improved yields, and higher purity of products.
Catalytic Approaches Employing catalysts, such as molecular iodine or transition metals, to facilitate reactions under milder conditions.Lower energy consumption, increased atom economy, and reduced byproducts.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the 1,3,4-oxadiazinane ring is largely uncharted territory. A systematic investigation into its stability, ring-opening potential, and susceptibility to various reagents could reveal novel chemical transformations. For example, studies on related 1,3,4-thiadiazines have shown a tendency for desulfurization to form pyrazoles. researchgate.net It would be of significant interest to explore whether 1,3,4-oxadiazinanes can undergo analogous ring-contraction or rearrangement reactions under specific conditions.

Future research should also focus on the functionalization of the 1,3,4-oxadiazinane core. The development of methods for selective substitution at different positions on the ring would be crucial for creating a diverse library of derivatives for various applications. This could involve exploring C-H activation, a powerful tool for direct functionalization, or leveraging the reactivity of the nitrogen and oxygen atoms within the ring.

Integration of Advanced Computational Design with Experimental Synthesis

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. The integration of computational design with experimental synthesis is a key future direction for 1,3,4-oxadiazinane chemistry. Density Functional Theory (DFT) calculations can be used to predict the geometries, electronic properties, and reactivity of novel 1,3,4-oxadiazinane derivatives, guiding the selection of synthetic targets. moldesignx.com

Molecular docking studies, which have been extensively used in the design of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole-based inhibitors for various biological targets, can be applied to predict the binding of 1,3,4-oxadiazinanes to proteins of interest. nih.govnih.gov This in silico screening can help prioritize compounds for synthesis and biological evaluation, saving significant time and resources. For instance, computational approaches have been used to design oxadiazole derivatives as potential epidermal growth factor receptor (EGFR) inhibitors for anticancer therapy. nih.govrsc.orgresearchgate.net A similar approach could be used to explore the therapeutic potential of 1,3,4-oxadiazinanes.

Table 2: Application of Computational Tools in 1,3,4-Oxadiazinane Research

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT) Prediction of molecular structure, stability, and electronic properties.Guidance for synthetic route design and understanding of reactivity.
Molecular Docking Simulation of the binding of a molecule to a biological target.Identification of potential therapeutic targets and lead compounds.
Pharmacophore Modeling Identification of the essential structural features required for biological activity.Design of new derivatives with improved potency and selectivity.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early assessment of the drug-likeness of potential therapeutic agents.

Methodological Advancements in High-Throughput Synthesis and Characterization

To fully explore the chemical space and potential applications of 1,3,4-oxadiazinanes, the development of high-throughput synthesis and characterization methods is essential. These techniques allow for the rapid generation and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties.

Future research should focus on adapting existing synthetic routes for 1,3,4-oxadiazinanes to automated platforms. This would involve the use of solid-phase synthesis or flow chemistry techniques to streamline the production of compound libraries. The development of efficient one-pot syntheses is a step in this direction, as it simplifies the process and makes it more amenable to automation. mdpi.com

In parallel, high-throughput characterization techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy coupled with automated data analysis, will be crucial for rapidly confirming the structures and purities of the synthesized compounds.

Development of Complex Polycyclic Systems Incorporating the Oxadiazinane Core

The incorporation of the 1,3,4-oxadiazinane ring into larger, more complex polycyclic systems is a promising avenue for creating novel molecular architectures with unique properties. Fusing the oxadiazinane ring with other heterocyclic or carbocyclic systems could lead to compounds with enhanced biological activity or novel material properties.

Research in this area could draw inspiration from the synthesis of polycyclic systems containing other oxadiazole isomers, such as the one-pot condensation method used to create 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. researchgate.net The exploration of intramolecular cyclization reactions of appropriately functionalized 1,3,4-oxadiazinanes could be a fruitful strategy for constructing such fused systems. The investigation of data-driven approaches to understand the structure-property relationships in hetero-polycyclic aromatic systems could also inform the design of novel polycyclic oxadiazinanes. chemrxiv.org The development of amine derivatives of polycyclic systems like adamantane (B196018) also provides a template for introducing pharmacophoric groups into complex scaffolds. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently employed for 3,4-Diethyl-1,3,4-oxadiazinane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, acid hydrazides can react with aldehydes under dehydrating agents like POCl₃ or DDQ to form the oxadiazinane core . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature. Catalytic additives (e.g., p-toluenesulfonic acid) may enhance cyclization efficiency. Yield improvements (70–85%) are achieved via stepwise purification (column chromatography, recrystallization) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl groups at C3/C4) via chemical shifts (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and coupling patterns .
  • IR Spectroscopy : Identify characteristic C-O-C (1050–1150 cm⁻¹) and N-N (1550–1650 cm⁻¹) stretches .
  • UV-Vis : Monitor π→π* transitions (200–300 nm) to assess conjugation in the heterocyclic ring .
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against agricultural targets (e.g., acetolactate synthase) using spectrophotometric methods to measure IC₅₀ values .
  • Cell Viability Assays : Use MTT/XTT in mammalian cell lines (e.g., HEK-293) to assess cytotoxicity .
  • Calcium Channel Blocking : Fluorometric assays (e.g., Fura-2 AM dye) in vascular smooth muscle cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of ethyl substituents in this compound’s agricultural efficacy?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs with varying alkyl chains (methyl, propyl) at C3/C4 and compare herbicidal activity in barley and wheat models .
  • Crystallography : Resolve X-ray structures to correlate substituent conformation with bioactivity. Ethyl groups may enhance lipid membrane penetration, improving foliar absorption .
  • QSAR Modeling : Use partial least squares (PLS) regression to link steric/electronic parameters (e.g., logP, molar refractivity) to crop tolerance data .

Q. What computational strategies predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Ethyl groups may stabilize transition states during ring-opening reactions .
  • Molecular Docking : Simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina. Focus on hydrophobic interactions between ethyl groups and active-site residues (e.g., Phe228) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?

  • Methodological Answer :

  • Error Source Analysis : Compare experimental NMR (e.g., coupling constants) with DFT-optimized geometries. Solvent effects (PCM models) and exchange-correlation functionals (B3LYP vs. M06-2X) significantly impact theoretical shifts .
  • Hybrid Validation : Use solid-state NMR or X-ray crystallography to reconcile discrepancies. For example, crystal packing forces may distort substituent orientations relative to gas-phase calculations .

Q. What experimental models assess crop tolerance enhancement mediated by this compound in monocot vs. dicot systems?

  • Methodological Answer :

  • Monocot Models : Barley (Hordeum vulgare) hydroponic assays with root elongation measurements under herbicide stress (dose: 0.1–1.0 mM) .
  • Dicot Models : Arabidopsis thaliana mutants (e.g., ALS-inhibitor resistant) to test selectivity.
  • Transcriptomics : RNA-seq of treated vs. untreated plants to identify detoxification pathways (e.g., glutathione-S-transferase upregulation) .

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